molecular formula C7H4Cl2N2S B170081 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine CAS No. 147005-92-3

4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine

Cat. No. B170081
M. Wt: 219.09 g/mol
InChI Key: LZDCMEOZULXJHX-UHFFFAOYSA-N
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Description

“4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine” is a chemical compound with the CAS Number: 147005-92-3. It has a molecular weight of 219.09 and its IUPAC name is 4-chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine . It is an orange solid and is stored at temperatures between 0-5°C .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines has been widely studied in the literature . A common synthetic route involves the cyclization, chlorination, and nucleophilic substitution of certain precursors . For instance, one study synthesized a compound from methyl 3-aminothiophene-2-carboxylate and urea through these three steps .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine” can be represented by the linear formula C7H4Cl2N2S . The InChI Code for this compound is 1S/C7H4Cl2N2S/c8-3-5-10-4-1-2-12-6(4)7(9)11-5/h1-2H,3H2 .


Physical And Chemical Properties Analysis

“4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine” is an orange solid . The compound is stored at temperatures between 0-5°C .

Scientific Research Applications

Anti-inflammatory Activities

  • Scientific Field: Pharmacology
  • Application Summary: Pyrimidines, including thieno[3,2-d]pyrimidines, have been found to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
  • Methods of Application: The anti-inflammatory effects of pyrimidines are studied using various in vitro and in vivo models . Western blotting and reverse transcription-polymerase chain reaction (RT-PCR) examinations are performed to study the influence of the synthesized compounds .
  • Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines

  • Scientific Field: Organic Chemistry
  • Application Summary: A convenient two-step, one-pot synthesis of 4-chloro-2-(trichloromethyl)pyrimidines starting from 2-(trichloromethyl)-1,3-diazabutadienes is described .
  • Methods of Application: These nitrogen heterocycles were prepared by a sequential acylation/intramolecular cyclization reaction between 2-(trichloromethyl)-1,3-diazabutadienes and acyl chlorides in the presence of triethylamine followed by treatment with POCl3 .
  • Results: This is the first report for the synthesis of this type of 4-chloro-2-(trichloromethyl)pyrimidine derivatives and serves as a source for a wide variety of other substituted pyrimidines by nucleophilic substitution reactions .

Antimicrobial Activities

  • Scientific Field: Pharmacology
  • Application Summary: Compounds synthesized from 6ʹ-(4-Chlorophenyl)-spiro[cyclohexane-1,2ʹ-thieno[3,2-d]pyrimidin-4ʹ(1ʹH)-one have significant antimicrobial activities.
  • Methods of Application: The antimicrobial activities of these compounds are typically evaluated using various in vitro assays.
  • Results: The synthesized spiro compounds have shown significant antimicrobial activities, highlighting the pharmaceutical potential of these compounds.

Antioxidant Activities

  • Scientific Field: Pharmacology
  • Application Summary: Pyrimidines, including thieno[3,2-d]pyrimidines, have been found to display a range of pharmacological effects including antioxidant activities . They can neutralize free radicals and other reactive species, thereby preventing oxidative damage .
  • Methods of Application: The antioxidant effects of pyrimidines are studied using various in vitro assays, such as the DPPH radical scavenging assay .
  • Results: A large number of pyrimidines have been found to exhibit potent antioxidant effects .

Synthesis of Antitumor Medications

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 2,4-Dichloro-thieno[3,2-d]pyrimidine, a compound similar to 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine, is an active intermediate that is essential for new antitumor medications .
  • Methods of Application: The two chloride atoms in this compound are easy for other functional groups to replace, bringing various units .
  • Results: This compound serves as a key intermediate in the synthesis of new antitumor medications .

Synthesis of Thieno[3,2-d]pyrimidin-4-ones

  • Scientific Field: Organic Chemistry
  • Application Summary: Thieno[3,2-d]pyrimidin-4-ones can be synthesized from 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .
  • Methods of Application: The synthesis involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .
  • Results: This method provides a convenient route to thieno[3,2-d]pyrimidin-4-ones .

Anti-psychotic Activities

  • Scientific Field: Pharmacology
  • Application Summary: Thiophene and its substituted derivatives, including thieno[3,2-d]pyrimidines, have been found to display a range of pharmacological effects including anti-psychotic activities . They can modulate the activity of certain neurotransmitters in the brain .
  • Methods of Application: The anti-psychotic effects of these compounds are studied using various in vitro and in vivo models .
  • Results: A large number of thiophene derivatives have been found to exhibit potent anti-psychotic effects .

Anti-arrhythmic Activities

  • Scientific Field: Pharmacology
  • Application Summary: Thiophene and its substituted derivatives, including thieno[3,2-d]pyrimidines, have been found to display a range of pharmacological effects including anti-arrhythmic activities . They can modulate the activity of certain ion channels in the heart .
  • Methods of Application: The anti-arrhythmic effects of these compounds are studied using various in vitro and in vivo models .
  • Results: A large number of thiophene derivatives have been found to exhibit potent anti-arrhythmic effects .

Anti-anxiety Activities

  • Scientific Field: Pharmacology
  • Application Summary: Thiophene and its substituted derivatives, including thieno[3,2-d]pyrimidines, have been found to display a range of pharmacological effects including anti-anxiety activities . They can modulate the activity of certain neurotransmitters in the brain .
  • Methods of Application: The anti-anxiety effects of these compounds are studied using various in vitro and in vivo models .
  • Results: A large number of thiophene derivatives have been found to exhibit potent anti-anxiety effects .

properties

IUPAC Name

4-chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c8-3-5-10-4-1-2-12-6(4)7(9)11-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDCMEOZULXJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(N=C2Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602326
Record name 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine
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Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine

CAS RN

147005-92-3
Record name 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine
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Record name 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine
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